

application of D-erythro-sphingosyl phosphoinositol in lipidomics studies

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Compound of Interest

Compound Name:

D-Erythro-sphingosyl phosphoinositol

Cat. No.:

B3183224

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Application Notes: D-erythro-sphingosyl phosphoinositol in Lipidomics

Introduction

D-erythro-sphingosyl phosphoinositol belongs to the complex and vital class of lipids known as sphingolipids. Structurally, it consists of a D-erythro-sphingosine backbone linked to a phosphoinositol head group. This molecule is a fundamental component of more complex glycosphingolipids, particularly the Glycosyl Inositol Phospho Ceramides (GIPCs) that are abundant in plants and fungi.[1][2] In lipidomics, the study of **D-erythro-sphingosyl phosphoinositol** and its acylated forms (Inositol Phosphoryl Ceramides or IPCs) is crucial for understanding membrane structure, cellular signaling, and host-pathogen interactions.

Sphingolipids, including their phosphoinositol-containing members, are not merely structural components of cell membranes.[3] They are key players in a multitude of cellular processes such as cell proliferation, differentiation, apoptosis, and cell-cell communication.[4][5] For instance, the precursor sphingosine can influence the phosphatidylinositol (PI) signaling pathway, leading to the generation of inositol phosphates and mobilization of intracellular calcium.[6] Therefore, accurate analysis and quantification of these lipids are essential for researchers in cell biology, drug development, and agricultural science.

Key Applications in Research

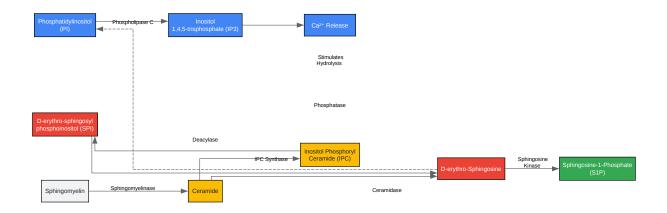


- Biomarker Discovery: Alterations in the levels of sphingolipids, including those containing phosphoinositol, have been linked to various diseases. Lipidomics studies targeting these molecules can uncover potential biomarkers for diagnostics and prognostics.
- Drug Development: As key regulators of cell fate, enzymes involved in the metabolism of sphingolipids are attractive targets for therapeutic intervention in diseases like cancer and neurodegenerative disorders.[3]
- Plant and Fungal Biology: In plants and fungi, GIPCs are major sphingolipids.[1][2] Studying their composition and metabolism is vital for understanding plant development, stress responses, and the mechanisms of fungal pathogenesis.[7]
- Cell Signaling Research: The interplay between sphingolipid and phosphoinositide signaling pathways is a complex area of research.[5][6] Lipidomics provides the tools to dissect these intricate networks by precisely quantifying the changes in lipid second messengers.

Signaling and Metabolic Pathways

The metabolism of sphingolipids is a complex network that produces numerous bioactive molecules. The balance between pro-apoptotic molecules like ceramide and pro-survival molecules like sphingosine-1-phosphate (S1P) can determine a cell's fate.[4] **D-erythro-sphingosyl phosphoinositol** and its derivatives (IPCs) are integral parts of this network. Furthermore, sphingosine itself can stimulate the hydrolysis of phosphatidylinositol, linking these two major signaling pathways.[6]





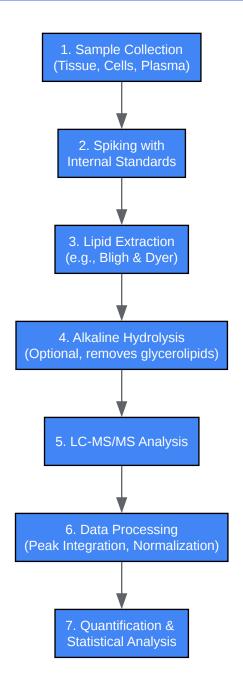
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Fig 1. Interplay of Sphingolipid and Phosphoinositide Pathways.

Experimental Workflow for Sphingolipid Analysis

A typical lipidomics workflow for the analysis of **D-erythro-sphingosyl phosphoinositol** and related sphingolipids involves several key stages, from sample collection to data interpretation. The use of internal standards is critical for accurate quantification.[3]





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Fig 2. General workflow for targeted sphingolipid analysis.

Protocols

Protocol 1: Sphingolipid Extraction from Biological Samples

This protocol is a modified Bligh and Dyer method, optimized for the recovery of a broad range of sphingolipids.[7][8] Mild alkaline hydrolysis is included as an optional step to remove



interfering glycerophospholipids.[7][9]

Materials:

- Methanol (HPLC grade)
- Chloroform (HPLC grade)
- Deionized water
- 0.6 M KOH in Methanol[7]
- Glacial Acetic Acid
- Internal standards mixture (e.g., C17-base sphingolipids)[9]
- · Glass tubes with Teflon-lined caps
- Nitrogen gas evaporator
- Vortex mixer and Centrifuge

Procedure:

- Sample Preparation: For plasma or serum, use 25-100 μ L. For tissues, homogenize ~10-20 mg in methanol. For cultured cells, use 1-5 million cells per sample.
- Internal Standard Spiking: Add a known amount of the internal standard mixture to each sample at the beginning of the extraction process to account for variations in extraction efficiency.[3]
- Monophasic Extraction:
 - To the sample, add chloroform and methanol to achieve a final single-phase solvent ratio of Chloroform:Methanol:Water of 1:2:0.8 (v/v/v). For a 100 μL aqueous sample, this can be achieved by adding 375 μL of methanol and 250 μL of chloroform.
 - Vortex vigorously for 2 minutes.



- Incubate at 48°C for 1 hour with occasional vortexing.[8]
- Phase Separation:
 - Add an additional 250 μL of chloroform and 250 μL of deionized water to each tube.
 - Vortex for 30 seconds.
 - Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
- Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass
 Pasteur pipette and transfer it to a new glass tube.
- (Optional) Mild Alkaline Hydrolysis:
 - Dry the collected organic phase under a stream of nitrogen.
 - Reconstitute the lipid film in 500 μL of 0.6 M KOH in methanol.[7]
 - Incubate for 60 minutes at room temperature to hydrolyze ester-linked glycerolipids.
 - Neutralize the reaction by adding an equimolar amount of glacial acetic acid.
 - Perform the phase separation (Step 4) again to re-extract the alkali-stable sphingolipids.
 Collect the lower organic phase.
- Final Preparation: Dry the final lipid extract under a gentle stream of nitrogen. Store the dried lipid film at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of Sphingolipids

This protocol outlines a general method for the separation and quantification of sphingolipids using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Materials:

Mobile Phase A: 2 mM Ammonium formate and 0.2% formic acid in Water[7][10]



- Mobile Phase B: 1 mM Ammonium formate and 0.2% formic acid in Methanol[7][10]
- C18 Reverse-Phase HPLC Column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size)
- Tandem Mass Spectrometer (e.g., Triple Quadrupole) equipped with an Electrospray Ionization (ESI) source.

Procedure:

- Sample Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in 100 μL of the initial mobile phase composition (e.g., 60% Mobile Phase B). Vortex thoroughly and transfer to an autosampler vial.
- · LC Separation:
 - Inject 5-10 μL of the reconstituted sample onto the C18 column.
 - Use a flow rate of 0.3-0.5 mL/min.
 - A typical gradient could be:
 - 0-2 min: Hold at 60% B
 - 2-15 min: Linear gradient from 60% to 99% B
 - 15-20 min: Hold at 99% B
 - 20-21 min: Return to 60% B
 - 21-25 min: Re-equilibrate at 60% B
- Mass Spectrometry Detection:
 - Operate the ESI source in positive ion mode, as sphingolipids readily form [M+H]+ ions.[7]
 - Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.



 For D-erythro-sphingosyl phosphoinositol and its derivatives, specific fragments related to the inositol-phosphate headgroup and the sphingoid base would be monitored.
 For example, characteristic product ions for IPCs can be identified for structural confirmation.[4]

Quantitative Data Presentation

Lipidomics data is typically presented in tables showing the concentration of each lipid species across different sample groups. Concentrations are calculated based on the ratio of the analyte peak area to the peak area of its corresponding internal standard.[3]

Table 1: Example Quantitative Data for Sphingolipid Classes in Human Plasma. (Note: Data is representative and adapted from published values for illustrative purposes.[8])

Sphingolipid Class	Abbreviation	Average Concentration (μΜ)	Standard Deviation (µM)
Ceramides	Cer	11.2	2.0
Dihydroceramides	dhCer	0.54	0.20
Sphingomyelins	SM	217.9	19.3
Hexosylceramides	HexCer	10.5	1.8

Table 2: Example LC-MS/MS MRM Transitions for Sphingolipid Analysis. (Note: These transitions are examples. Optimal values must be determined empirically for each instrument.)

Analyte Class	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode
Sphingosine (d18:1)	300.3	282.3	Positive
Sphingosine-1-P (d18:1)	380.3	264.3	Positive
Ceramide (d18:1/16:0)	538.5	264.3	Positive
C17-Sphingosine (IS)	286.3	268.3	Positive



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